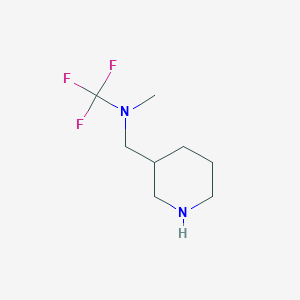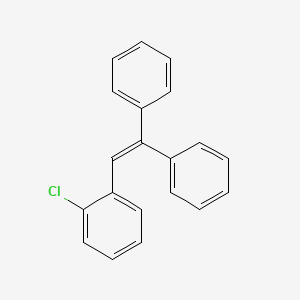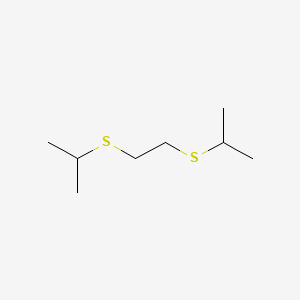
1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine is an organic compound with the molecular formula C7H13F3N2. It is characterized by the presence of a trifluoromethyl group, a piperidine ring, and a methanamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine typically involves the reaction of a piperidine derivative with a trifluoromethylating agent. One common method includes the following steps:
Starting Materials: Piperidine and a trifluoromethylating agent such as trifluoromethyl iodide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The piperidine derivative is first deprotonated using the base, followed by the addition of the trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are performed under mild conditions to prevent decomposition.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents and anti-inflammatory drugs.
Materials Science: It is used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The piperidine ring may contribute to binding affinity and selectivity towards certain biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-1-(pyridin-2-yl)methanamine
- N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine trifluoroacetate
- N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
- N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
- N-methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride
Uniqueness
1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C8H15F3N2 |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-methyl-N-(piperidin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C8H15F3N2/c1-13(8(9,10)11)6-7-3-2-4-12-5-7/h7,12H,2-6H2,1H3 |
Clé InChI |
KBDKMAGBMWQCES-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1CCCNC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Pyrano[4,3,2-cd][1,2]benzoxazole](/img/structure/B13957725.png)
![Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13957728.png)





